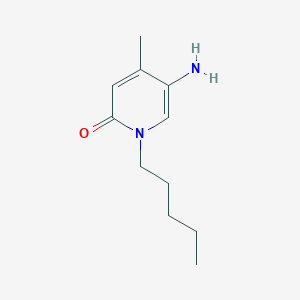
5-Amino-4-methyl-1-pentylpyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-methyl-1-pentylpyridin-2(1h)-one is a synthetic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound’s unique structure makes it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-pentylpyridin-2(1h)-one typically involves multi-step organic reactions. One common method might include the alkylation of a pyridine derivative followed by amination and subsequent functional group modifications. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as the use of high-pressure reactors and automated control systems, ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methyl-1-pentylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Amino-4-methyl-1-pentylpyridin-2(1h)-one exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating biochemical pathways. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine: A simpler pyridine derivative with different functional groups.
5-Aminopyridine: Lacks the pentyl and methyl groups, leading to different chemical properties.
2-Pentylpyridine: Similar alkyl chain but different functional groups.
Uniqueness
5-Amino-4-methyl-1-pentylpyridin-2(1h)-one’s unique combination of functional groups and alkyl chains makes it distinct from other pyridine derivatives
Biological Activity
5-Amino-4-methyl-1-pentylpyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its cytotoxicity, receptor activity, and possible therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyridine derivatives, characterized by an amino group and a methyl substituent on the pyridine ring. Its structure can be represented as follows:
This compound's unique structure contributes to its interactions with various biological targets.
Cytotoxicity
Recent studies have demonstrated that derivatives of pyridine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 36 nM to 359 nM against different cancer types, indicating potent anti-cancer properties .
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 6c | NUGC | 36 |
| 6b | MCF | 120-359 |
| 9 | HA22T | 58 |
The presence of electronegative groups such as oxygen in the structure has been linked to enhanced cytotoxicity, suggesting that modifications can further optimize these compounds for therapeutic use.
Receptor Activity
This compound may also exhibit selective agonistic activities towards human Toll-Like Receptors (TLRs). TLRs play a crucial role in the immune response, and compounds that can selectively activate these receptors are of great interest for developing vaccine adjuvants and immunotherapeutics. Research indicates that similar compounds can induce Th1 bias in immune responses by enhancing the production of cytokines like IL-12 and IFN-γ in human peripheral blood mononuclear cells (PBMCs) .
Study on Cytotoxic Effects
In a study evaluating the cytotoxic effects of various pyridine derivatives, this compound was tested against several cancer cell lines. The results indicated that modifications to the amino group significantly influenced cytotoxicity. The study found that certain substitutions led to a dramatic increase in activity against gastric cancer cell lines, highlighting the potential for this compound in targeted cancer therapies .
Immune Modulation Study
Another significant study focused on the immune-modulatory effects of related compounds. The findings demonstrated that these derivatives could enhance the production of Th1 lymphocytes and cytokines upon activation of TLR8. This suggests that this compound may serve as a candidate for developing new immunotherapeutic agents .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-amino-4-methyl-1-pentylpyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-3-4-5-6-13-8-10(12)9(2)7-11(13)14/h7-8H,3-6,12H2,1-2H3 |
InChI Key |
YTJYPMWOCCPMFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C(=CC1=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















